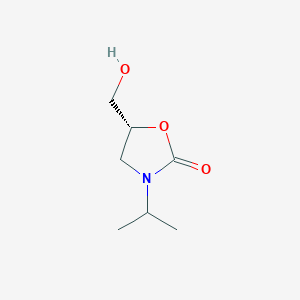
(r)-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with reagents that introduce the hydroxymethyl and isopropyl groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the 5-position. The reaction conditions often include the use of bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced oxazolidinone derivatives.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its antibiotic properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibiotic properties, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of functional proteins, leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar applications in treating bacterial infections.
Uniqueness
®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties compared to other oxazolidinones. Its hydroxymethyl group can participate in additional chemical reactions, providing versatility in synthetic applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
RXRVCSDDGFQDOJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)N1C[C@@H](OC1=O)CO |
Canonical SMILES |
CC(C)N1CC(OC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


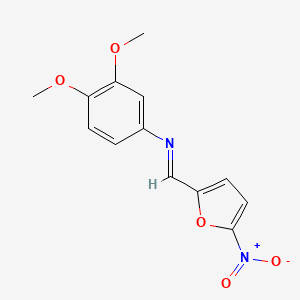
![2-[4-(1H-Pyrrol-1-yl)phenyl]acetamide](/img/structure/B12892769.png)
![Benzamide, 2-chloro-N-[[[3-(5-ethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12892771.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)

![2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
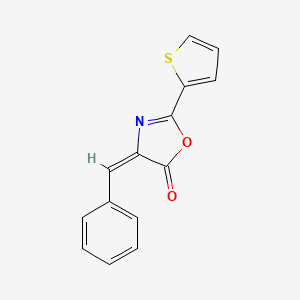
![2,3-Dihydropyrazolo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B12892802.png)
![2-{[2-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]amino}ethan-1-ol](/img/structure/B12892805.png)
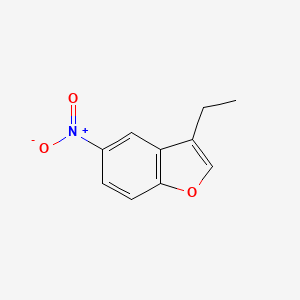
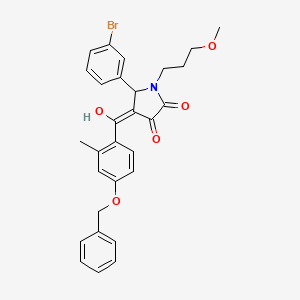
![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)

![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
